3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide
Description
Properties
IUPAC Name |
3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N3O4/c16-14(17)27-10-3-1-2-8(6-10)13(24)22-21-11-5-4-9(15(18,19)20)7-12(11)23(25)26/h1-7,14,21H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIFMDMJRSVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly as an antimicrobial and enzyme inhibitor. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The compound can be synthesized through the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with 3-difluoromethoxybenzohydrazide. This method allows for the introduction of both the difluoromethoxy and nitro groups, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria and fungi. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.49 µM against methicillin-resistant Staphylococcus aureus and other pathogenic fungi like Candida glabrata .
Table 1: Antimicrobial Activity of Related Hydrazones
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| 4-(Trifluoromethyl)-N'-(5-chloro-2-hydroxybenzylidene) | ≤0.49 | MRSA |
| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 16 | Mycobacterium kansasii |
| Camphor-based hydrazone | 4 | Mycobacterium tuberculosis |
Enzyme Inhibition
The compound also shows promise as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. In studies, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This dual inhibition suggests potential applications in treating neurological disorders.
Table 2: Enzyme Inhibition Data
| Compound Name | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| Compound A | 46.8 | 63.6 |
| Compound B | 137.7 | 881.1 |
| Compound C | 100 | 300 |
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl and nitro significantly enhances the biological activity of these compounds. Modifications at the benzylidene moiety also affect potency; for example, the introduction of halogen substituents has been shown to improve enzyme inhibition efficacy .
Case Studies
- Antimicrobial Screening : A study evaluated a series of hydrazones derived from benzaldehydes and ketones against Mycobacterium tuberculosis and found that specific substitutions led to enhanced activity against resistant strains .
- Cholinesterase Inhibition : Another investigation focused on the inhibition of cholinesterases by various hydrazones, revealing that certain derivatives exhibited strong inhibitory effects without significant cytotoxicity in mammalian cell lines, indicating their potential for therapeutic use in neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Properties
Research has shown that hydrazones derived from benzohydrazides, including variants like 3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide, exhibit potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. For example, derivatives of hydrazones have been evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.49 to 16 µM depending on the specific compound and target organism .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. Studies have demonstrated that certain hydrazone derivatives exhibit dual inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating effective inhibition within the range of 46.8 to 881.1 µM . This property suggests potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated.
Case Study 1: Antitubercular Activity
A study focused on the synthesis of hydrazones from various benzaldehydes revealed that compounds similar to this compound showed promising results against Mycobacterium tuberculosis. The most potent derivatives exhibited MIC values as low as 4 µM, indicating strong antitubercular activity and suggesting a viable pathway for further drug development targeting tuberculosis .
Case Study 2: Cholinesterase Inhibition
In another investigation, a series of hydrazones were screened for their ability to inhibit cholinesterases. The results indicated that certain derivatives demonstrated significant inhibition of AChE, with the most effective compounds yielding IC50 values lower than those typically observed for known inhibitors. This highlights the potential of these compounds in developing therapeutic agents for conditions such as Alzheimer's disease, where cholinesterase inhibitors are commonly used .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Enzyme | MIC/IC50 Value |
|---|---|---|---|
| This compound | Antimicrobial | Mycobacterium tuberculosis | ≤4 µM |
| Hydrazone derivative (e.g., N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Antimicrobial | Staphylococcus aureus | ≤0.49 µM |
| Hydrazone derivative (e.g., 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide | Cholinesterase Inhibitor | Acetylcholinesterase (AChE) | IC50 = 46.8 µM |
| Hydrazone derivative (e.g., N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Cholinesterase Inhibitor | Butyrylcholinesterase (BuChE) | IC50 = 19.1 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
*Calculated using ChemDraw.
Physicochemical Properties
- LogP Values : The target compound’s predicted LogP (3.5–4.0) is higher than 2l (LogP = 3.0) due to the difluoromethoxy group, suggesting better membrane permeability .
- Crystallographic Data: The hydrazone derivative in crystallizes in the monoclinic P2/n space group (a = 21.0586 Å, b = 8.1969 Å), whereas CF₃-phenylhydrazones (e.g., ) lack reported crystal data, limiting direct structural comparisons .
Research Findings and Implications
- Structure-Activity Relationships (SAR): CF₃ and NO₂ groups are critical for enzyme inhibition but may require balancing with polar substituents (e.g., OCHF₂) to optimize bioavailability . Hydrazone tautomerization (e.g., thione vs. thiol in ) influences binding modes but remains unexplored in the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for 3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide?
- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with substituted benzoyl chlorides under reflux conditions. Key steps include:
- Hydrazide Formation : Reacting 3-(difluoromethoxy)benzoyl chloride with hydrazine hydrate in ethanol at 60–80°C for 4–6 hours. Excess hydrazine ensures complete conversion .
- Hydrazone Coupling : Condensation of the hydrazide intermediate with 2-nitro-4-(trifluoromethyl)benzaldehyde using catalytic acetic acid in ethanol under reflux (12–24 hours). Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, facilitating nucleophilic attack by the hydrazide .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the hydrazone linkage (N–H at δ 10–12 ppm; C=O at ~165 ppm) and substituent positions (e.g., difluoromethoxy CFH splitting patterns at δ 6.0–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion [M+H] and fragmentation patterns (e.g., loss of NO or CF groups) .
- X-ray Crystallography : Monoclinic space groups (e.g., P2/n) reveal planar hydrazone geometry and intermolecular hydrogen bonding critical for biological activity .
Q. What are the primary biological targets or activities studied for this compound?
- Methodological Answer :
- Cholinesterase Inhibition : Evaluated via Ellman’s assay, showing dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC: 46.8–137.7 µM for AChE; 19.1–881.1 µM for BuChE). The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration .
- Myc Inhibition : In transcriptional assays (e.g., LNCaP cells), derivatives with 2-nitro-4-(trifluoromethyl)phenyl groups disrupt Myc-Max DNA binding (IC ~5 µM) .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the regioselectivity and reactivity of this compound in synthesis?
- Methodological Answer :
- Nitro Group : Directs electrophilic substitution to the para position during benzaldehyde synthesis. However, steric hindrance from the trifluoromethyl group may reduce yields, requiring excess reagents or elevated temperatures (80–100°C) .
- Trifluoromethyl Group : Stabilizes intermediates via inductive effects but complicates purification due to increased hydrophobicity. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves this .
Q. How can contradictory data in enzyme inhibition studies (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH (7.4 for AChE vs. 8.0 for BuChE) and substrate concentrations (e.g., 0.5 mM acetylthiocholine) to minimize variability .
- Mixed-Type Inhibition : For compounds like 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, use Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms. Adjust docking studies (AutoDock Vina) to account for π-π stacking with Trp86 in AChE .
Q. What strategies improve the pharmacokinetic properties of derivatives for central nervous system (CNS) targeting?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to balance lipophilicity (target LogP 2–3). For example, replacing trifluoromethyl with difluoromethoxy improves solubility while retaining CNS penetration .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., hydrazone cleavage). Cyclization into pyrazoline derivatives enhances stability (t > 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
